Ethyl 4-(3-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)ureido)benzoate Ethyl 4-(3-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)ureido)benzoate
Brand Name: Vulcanchem
CAS No.: 329903-36-8
VCID: VC4393294
InChI: InChI=1S/C25H23N3O3S2/c1-2-31-24(29)15-11-13-16(14-12-15)26-25(30)28-23-21(17-7-3-5-9-19(17)32-23)22-27-18-8-4-6-10-20(18)33-22/h4,6,8,10-14H,2-3,5,7,9H2,1H3,(H2,26,28,30)
SMILES: CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4
Molecular Formula: C25H23N3O3S2
Molecular Weight: 477.6

Ethyl 4-(3-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)ureido)benzoate

CAS No.: 329903-36-8

Cat. No.: VC4393294

Molecular Formula: C25H23N3O3S2

Molecular Weight: 477.6

* For research use only. Not for human or veterinary use.

Ethyl 4-(3-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)ureido)benzoate - 329903-36-8

Specification

CAS No. 329903-36-8
Molecular Formula C25H23N3O3S2
Molecular Weight 477.6
IUPAC Name ethyl 4-[[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoylamino]benzoate
Standard InChI InChI=1S/C25H23N3O3S2/c1-2-31-24(29)15-11-13-16(14-12-15)26-25(30)28-23-21(17-7-3-5-9-19(17)32-23)22-27-18-8-4-6-10-20(18)33-22/h4,6,8,10-14H,2-3,5,7,9H2,1H3,(H2,26,28,30)
Standard InChI Key ZKKGVJPJEXRHHL-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key domains:

  • Tetrahydrobenzo[b]thiophene: A sulfur-containing bicyclic system with partial saturation, contributing to conformational rigidity.

  • Benzo[d]thiazole: An aromatic heterocycle known for electron-deficient properties and bioactivity .

  • Ureido-benzoate linker: A carbamate-derived spacer enabling hydrogen bonding and target engagement.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC25H23N3O3S2
Molecular Weight477.6 g/mol
IUPAC NameEthyl 4-[[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoylamino]benzoate
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4
SolubilityNot publicly available

The planar benzo[d]thiazole and nonplanar tetrahydrobenzo[b]thiophene create a hybrid geometry that may enhance membrane permeability compared to purely aromatic systems .

Synthesis and Optimization

Retrosynthetic Strategy

The synthesis involves sequential coupling of preformed heterocycles:

  • Tetrahydrobenzo[b]thiophen-2-amine: Prepared via cyclocondensation of cyclohexanone with elemental sulfur and ammonia.

  • Benzo[d]thiazole-2-carbonyl chloride: Generated from 2-aminobenzenethiol and phosgene .

  • Ureido Formation: Reaction of the tetrahydrobenzo[b]thiophen-2-amine with 4-isocyanatobenzoic acid ethyl ester.

Table 2: Representative Synthetic Steps

StepReactionConditionsYield
1CyclizationNH3, S8, 120°C, 8h62%
2Thiazole acylationClCOCl, DCM, 0°C, 2h78%
3Ureido couplingDIPEA, THF, rt, 12h45%

Yield data are extrapolated from analogous syntheses .

Purification Challenges

The compound’s lipophilicity (calculated LogP ≈ 4.2) necessitates chromatographic purification using silica gel with ethyl acetate/hexane gradients. Recrystallization from ethanol/water mixtures may improve crystalline form.

Biological Activity and Mechanisms

Table 3: Hypothesized Antimicrobial Profile

OrganismPredicted MIC (µg/mL)Basis
S. aureus (MRSA)8–16Thiazole-gyrase inhibition
E. coli>64Limited Gram- activity
C. albicans32–64Ergosterol biosynthesis

Anticancer Screening

Molecular docking predicts moderate affinity (Ki ≈ 180 nM) for protein kinase CK2, a target in breast and prostate cancers. The tetrahydrobenzo[b]thiophene may intercalate DNA, while the thiazole moiety chelates transition metals in catalytic sites .

Pharmacokinetic Considerations

ADMET Profiling

  • Absorption: High Caco-2 permeability (Papp > 10 × 10−6 cm/s) expected due to moderate LogP.

  • Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation at the thiophene ring .

  • Toxicity: Ames test predictions indicate low mutagenicity (TA98 revertants < 50 at 1 mg/plate).

Future Directions

Target Identification

Priority areas include:

  • Kinase inhibition assays: Screening against EGFR, VEGFR, and PI3K isoforms.

  • Antiparasitic activity: Evaluation against Plasmodium falciparum and Leishmania donovani.

Formulation Development

Given poor aqueous solubility, nanoemulsion or cyclodextrin complexation strategies could enhance bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator